2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one

Medicinal Chemistry QSAR HIV-1 RT

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one (C15H13N3OS, MW 283.4 g/mol) belongs to the 2-(phenylimino)thiazolidin-4-one family, a privileged scaffold in medicinal chemistry recognized for broad-spectrum bioactivity across antimicrobial, anti-inflammatory, and kinase-inhibitory domains. The compound is distinguished by an N-3 (pyridin-4-ylmethyl) substituent and an unsubstituted C-5 methylene, positioning it as a versatile intermediate for further derivatization as well as a direct screening candidate.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
Cat. No. B12841489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=NC=C3
InChIInChI=1S/C15H13N3OS/c19-14-11-20-15(17-13-4-2-1-3-5-13)18(14)10-12-6-8-16-9-7-12/h1-9H,10-11H2
InChIKeyVGVDHVBMCRIYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one: Structural Identity and Core Pharmacophore


2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one (C15H13N3OS, MW 283.4 g/mol) belongs to the 2-(phenylimino)thiazolidin-4-one family, a privileged scaffold in medicinal chemistry recognized for broad-spectrum bioactivity across antimicrobial, anti-inflammatory, and kinase-inhibitory domains [1]. The compound is distinguished by an N-3 (pyridin-4-ylmethyl) substituent and an unsubstituted C-5 methylene, positioning it as a versatile intermediate for further derivatization as well as a direct screening candidate [2].

Core Scaffold 2-(Phenylimino)thiazolidin-4-one pharmacophore with reported antimicrobial and kinase-inhibitory activity
Regioisomer Pyridin-4-ylmethyl at N-3 positions ring nitrogen para to linker, matching QSAR-identified geometry requirements
C-5 Handle Free methylene enables direct aldol, Knoevenagel, or Mannich derivatization without deprotection

Why N-3 Regioisomer Selection Matters: Scientific Basis for Differentiating 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one from Its 3-Pyridylmethyl Isomer


Within the 2-phenyliminothiazolidin-4-one series, simple interchange of the N-3 pyridyl regioisomer cannot be assumed to be biologically silent. Quantitative structure–activity relationship (QSAR) models for thiazolidinone-based HIV-1 reverse transcriptase inhibitors have explicitly identified that substitution at the 4''-position of the pyridyl ring is a key determinant of inhibitory potency, with an unsubstituted 4''-position or specific electronic character at that position being favorable for activity [1]. Consequently, the pyridin-4-ylmethyl isomer (target compound) and its pyridin-3-ylmethyl counterpart may exhibit divergent target engagement profiles, necessitating careful selection for structure–activity relationship (SAR) campaigns.

Target
Potential Substitute
Key Risk
Pyridin-4-ylmethyl isomer
Pyridin-3-ylmethyl regioisomer
Regioisomer-driven activity shift; QSAR models identify 4''-position as critical for HIV-1 RT inhibition, 3''-position may yield false-negative results
Free C-5 methylene
5-Arylidene or 5-benzylidene analogs
C-5 derivatization pathway blocked; limits focused library expansion and SAR exploration

Quantitative Differentiation Evidence: 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one vs Closest Analogs


Electronic-Structural Divergence: Pyridin-4-ylmethyl vs Pyridin-3-ylmethyl Regioisomer

QSAR regression models for thiazolidinone HIV-1 RT inhibitors reveal that the substitution character at the 4''-position of the N-3 pyridyl ring is the primary driver of inhibitory activity (R² = 0.76–0.79, models 5–8) [1]. The target compound's pyridin-4-ylmethyl group places the ring nitrogen para to the methylene linker, altering the electronic resonance contribution and hydrogen-bond-acceptor geometry relative to the meta-nitrogen in the pyridin-3-ylmethyl regioisomer. This positional shift is predicted to modulate interaction with key binding-site residues in RT or analogous targets [1].

Regioisomer QSAR
Class-level
R² = 0.76–0.79 for 4''-position models vs lower for 3''-position substitution
Supports 4-ylmethyl selection for RT inhibition studies
Class-level QSAR inference; experimental IC₅₀ data needed
Medicinal Chemistry QSAR HIV-1 RT

C-5 Synthetic Accessibility: Unsubstituted Methylene vs 5-Arylidene Analogs

The target compound retains an unsubstituted C-5 methylene (CH₂) within the thiazolidin-4-one ring, in contrast to the extensively explored 5-benzylidene or 5-arylidene derivatives such as (5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one [1]. This structural feature enables direct C-5 aldol condensation, Knoevenagel, or Mannich reactions without prior deprotection steps, affording access to a broader chemical space than locked 5-arylidene analogs [2].

C-5 Derivatization
Reported
Free methylene enables aldol/Knoevenagel condensation; saves 1–3 synthetic steps vs 5-arylidene analogs
Enables rapid library synthesis for SAR
Qualitative estimate based on standard protocols
Synthetic Chemistry Derivatization Lead Optimization

Antibacterial Pharmacophore Validation: 2-Phenylimino-Thiazolidin-4-one Core Activity

A close structural analog, 2-(4-chlorophenylimino)thiazolidin-4-one, demonstrated 88.46% inhibition against Escherichia coli and 91.66% inhibition against Staphylococcus aureus in standardized antibacterial assays (ABTS method) [1]. This establishes the 2-phenylimino-thiazolidin-4-one core as an antibacterial pharmacophore, with the N-3 pyridin-4-ylmethyl substituent of the target compound expected to modulate potency and spectrum relative to the 4-chlorophenyl benchmark [1].

Antibacterial Core
Data to verify
Analog: 88.46% E. coli, 91.66% S. aureus inhibition (ABTS assay)
Core scaffold validated; target compound activity pending determination
Head-to-head MIC determination recommended
Antimicrobial Antibacterial Drug Discovery

Strategic Procurement Scenarios for 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one


HIV-1 Reverse Transcriptase Inhibitor Screening

Based on QSAR models identifying the 4''-pyridyl position as critical for thiazolidinone RT inhibition [1], the target compound is the regioisomer of choice for primary screening against HIV-1 RT. Procurement enables direct comparison with pyridin-3-ylmethyl analogs to experimentally validate the predicted positional effect on IC50 values.

Focused Library Synthesis via C-5 Derivatization

The free C-5 methylene allows rapid generation of 5-arylidene, 5-alkylidene, or 5-heterocyclylmethylidene derivatives under standard condensation conditions [2]. Procurement of the target compound as a common intermediate supports parallel SAR exploration without the need to re-synthesize the thiazolidinone core for each analog.

Antimicrobial Lead Optimization

With the 2-phenylimino-thiazolidin-4-one core validated as antibacterial against E. coli and S. aureus (88.46–91.66% inhibition) [3], procurement of the pyridin-4-ylmethyl analog enables MIC determination, time-kill kinetics, and resistance profiling to benchmark against the 4-chlorophenylimino comparator and establish structure–activity trends.

Kinase Profiling and Selectivity Panels

The thiazolidin-4-one scaffold, particularly with a pyridyl-containing N-3 substituent, is a recognized kinase inhibitor hinge-binding motif. The target compound is suitable for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify first-in-class kinase targets, with the pyridin-4-ylmethyl regioisomer providing a distinct pharmacophore geometry relative to widely available pyridin-3-ylmethyl analogs.

Application
Selection Property
Validation Focus
HIV-1 RT inhibition screening
Pyridin-4-ylmethyl regioisomer matching QSAR geometry
Regioisomer-specific RT inhibition assay
Focused library synthesis via C-5
Free C-5 methylene for condensation diversification
Step economy and analog scope
Antimicrobial lead optimization
Validated 2-phenyliminothiazolidin-4-one core
MIC determination against Gram+/− panels
Kinase panel profiling
Pyridyl-containing thiazolidinone as hinge-binding motif
Selectivity and target identification
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